

Introduction: The Strategic Value of a Privileged Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Isopropoxypiperidine**

Cat. No.: **B1603501**

[Get Quote](#)

In the landscape of medicinal chemistry, the piperidine ring stands as a quintessential "privileged scaffold." Its prevalence in a vast number of FDA-approved drugs, particularly those targeting the central nervous system (CNS), is a testament to its remarkable utility. The piperidine moiety offers a synthetically tractable, three-dimensional framework that can improve aqueous solubility, metabolic stability, and provide a basic nitrogen atom crucial for interacting with biological targets.

This guide focuses on a specific and highly valuable derivative: **4-Isopropoxypiperidine**. By moving beyond the simple 4-hydroxy precursor to an ether linkage, specifically the isopropoxy group, medicinal chemists gain a powerful tool to fine-tune a candidate molecule's physicochemical properties. This etherification is not merely an arbitrary modification; it is a deliberate strategic choice to modulate lipophilicity, potentially block sites of metabolism, and explore new binding interactions. As a Senior Application Scientist, this guide will not only detail the "what" and "how" but also the critical "why" behind the synthesis and application of this versatile building block, providing the causal insights necessary for effective drug design and development.

PART 1: Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's identity and properties is the foundation of all subsequent work. **4-Isopropoxypiperidine** is a distinct chemical entity with a unique set of identifiers and characteristics that dictate its handling, reactivity, and utility.

Table 1: Core Identifiers for 4-Isopropoxypiperidine

Identifier	Value	Source(s)
CAS Number	43139-18-0	[1] [2]
Molecular Formula	C ₈ H ₁₇ NO	[3]
Molecular Weight	143.23 g/mol	[1]
IUPAC Name	4-(propan-2-yloxy)piperidine	[3]
SMILES	CC(C)OC1CCNCC1	[3]
InChIKey	RKGXJBAAWCGBQA-UHFFFAOYSA-N	[3]
PubChem CID	21501982	[3]

Table 2: Physicochemical and Safety Data

Property	Value	Source(s)
Appearance	Light yellow to colorless liquid	[1]
Boiling Point	184-186 °C (Predicted)	N/A
Predicted pKa	9.89 ± 0.10 (Strongest Basic)	N/A
Predicted XlogP	1.0	[3]
Storage	Store at 0-8 °C, protect from light	[1]
GHS Hazard Statements	H302, H315, H319, H335 (Harmful if swallowed, Causes skin/serious eye irritation, May cause respiratory irritation)	

PART 2: The Strategic Rationale in Drug Discovery

The decision to employ **4-isopropoxypiperidine** over its more common precursor, 4-hydroxypiperidine, is driven by the need to precisely control a drug candidate's lipophilicity—a

critical parameter governing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Causality: Modulating Lipophilicity for Enhanced Performance

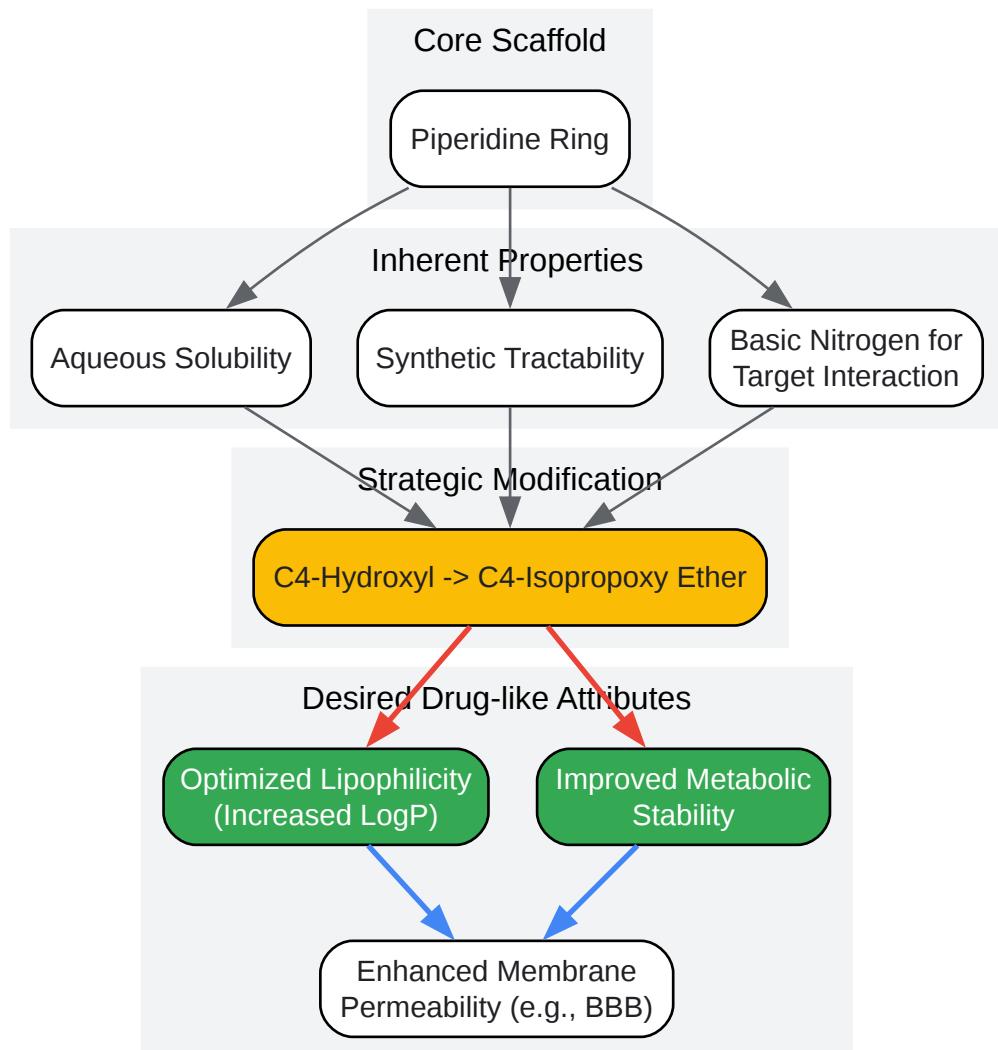

Lipophilicity is quantified by the partition coefficient (LogP), which measures a compound's distribution between an oily (octanol) and an aqueous phase. For CNS drugs, a LogP value typically in the range of 2-5 is often desired to facilitate passage through the blood-brain barrier. [4] The hydroxyl group of 4-hydroxypiperidine is polar and can act as both a hydrogen bond donor and acceptor, leading to lower lipophilicity. By converting this hydroxyl group to an isopropoxy ether, we fundamentally alter this property.

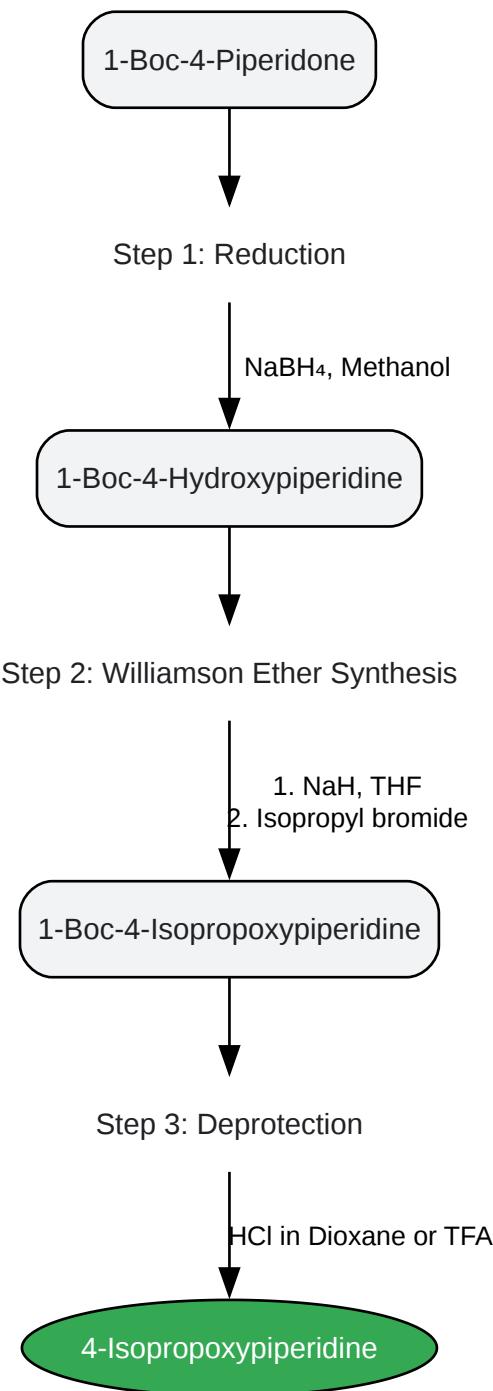
Table 3: Comparative Lipophilicity Analysis

Compound	Structure	Predicted XlogP	Rationale for Change
4-Hydroxypiperidine	<chem>C5H11NO</chem>	-0.4	The polar -OH group increases hydrophilicity.
4-Isopropoxypiperidine	<chem>C8H17NO</chem>	1.0	The ether linkage removes the hydrogen bond donor capability and the isopropyl group adds lipophilic bulk, significantly increasing the LogP. [3]

This calculated increase of ~1.4 log units represents a greater than 20-fold shift in partitioning towards the lipid phase. This is a powerful and predictable modification that allows a chemist to systematically increase a molecule's lipophilicity to optimize its pharmacokinetic profile. Furthermore, the ether linkage is generally more metabolically robust than a free hydroxyl group, which can be a site for rapid glucuronidation (a phase II metabolic reaction). The

branched nature of the isopropyl group may also provide steric hindrance against enzymatic O-dealkylation compared to simpler methoxy or ethoxy groups.

[Click to download full resolution via product page](#)


Caption: Strategic modification of the piperidine scaffold.

PART 3: Synthesis and Characterization

The synthesis of **4-isopropoxypiperidine** is a logical, multi-step process that relies on well-understood, high-yielding reactions. The following protocols are designed as self-validating systems, with integrated checkpoints (e.g., TLC, pH monitoring) to ensure reaction completion and product purity.

Overall Synthesis Workflow

The most common and economically viable route begins with the reduction of a protected 4-piperidone derivative to form the key 4-hydroxypiperidine intermediate, followed by a Williamson ether synthesis.

[Click to download full resolution via product page](#)

Caption: N-Protected synthesis route for **4-Isopropoxypiperidine**.

Experimental Protocol 1: Synthesis of N-Boc-4-Hydroxypiperidine (Intermediate)

Rationale: The piperidine nitrogen must first be protected, typically with a tert-butyloxycarbonyl (Boc) group, to prevent it from interfering with subsequent reactions and to improve solubility in organic solvents. The ketone is then reduced to the alcohol using a mild reducing agent like sodium borohydride.

Materials:

- 1-Boc-4-piperidone (1 equiv.)
- Sodium borohydride (NaBH_4) (1.5 equiv.)
- Methanol (MeOH), anhydrous
- Dichloromethane (DCM)
- Saturated aqueous ammonium chloride (NH_4Cl)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, ice bath

Procedure:

- Dissolve 1-Boc-4-piperidone in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C using an ice bath.
- Slowly add sodium borohydride portion-wise over 20-30 minutes, ensuring the temperature remains below 10 °C.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

- Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution until gas evolution ceases.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with dichloromethane (3x volumes).
- Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield N-Boc-4-hydroxypiperidine, which can be used in the next step without further purification if purity is high.

Experimental Protocol 2: Synthesis of 4-Isopropoxypiperidine

Rationale: This protocol follows the classic Williamson ether synthesis. The alcohol of the N-Boc-4-hydroxypiperidine intermediate is deprotonated with a strong, non-nucleophilic base (NaH) to form an alkoxide. This potent nucleophile then displaces a halide from an alkylating agent (2-bromopropane) in an S_n2 reaction. The final step involves the removal of the Boc protecting group under acidic conditions.

Materials:

- N-Boc-4-hydroxypiperidine (1 equiv.)
- Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv.)
- 2-bromopropane or 2-iodopropane (1.5 equiv.)
- Tetrahydrofuran (THF), anhydrous
- Hydrochloric acid (4M in 1,4-dioxane) or Trifluoroacetic acid (TFA)
- Diethyl ether
- Sodium bicarbonate (NaHCO₃), saturated aqueous solution

- Brine

Procedure:

- **Alkoxide Formation:** To a flame-dried, three-neck flask under a nitrogen atmosphere, add a suspension of sodium hydride in anhydrous THF. Cool to 0 °C.
- Add a solution of N-Boc-4-hydroxypiperidine in anhydrous THF dropwise to the NaH suspension.
- Allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should be observed.
- **Alkylation:** Cool the resulting alkoxide solution back to 0 °C and add 2-bromopropane dropwise.
- Allow the reaction to warm to room temperature and then heat to a gentle reflux (or stir at 40-50 °C) overnight.
- **Validation Checkpoint:** Monitor the reaction by TLC or LC-MS to confirm the formation of the **N-Boc-4-isopropoxypiperidine** intermediate.
- Cool the reaction to room temperature and quench by the slow addition of water. Extract with diethyl ether (3x volumes).
- Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- **Deprotection:** Dissolve the crude N-Boc protected ether in a minimal amount of DCM or ether. Add an excess of 4M HCl in 1,4-dioxane and stir at room temperature for 2-4 hours.
- **Validation Checkpoint:** Monitor the deprotection by TLC until the protected intermediate is consumed.
- Concentrate the solvent in vacuo. The product may be isolated as the hydrochloride salt. To obtain the free base, dissolve the residue in water, basify to pH >10 with 2M NaOH, and extract with dichloromethane.

- Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate to yield **4-isopropoxypiperidine**. Purify by distillation or column chromatography as needed.

PART 4: Product Characterization via Spectral Analysis (Predicted)

While experimental spectra for **4-isopropoxypiperidine** are not readily available in public databases, its structure is simple and allows for a highly confident prediction of its key spectral features based on established principles and data from analogous compounds.

Table 4: Predicted ^1H and ^{13}C NMR Spectral Data (in CDCl_3)

¹ H NMR	Predicted Shift (ppm)	Multiplicity	Integration	Assignment
H-4	~3.4 - 3.6	Multiplet (tt, ddd)	1H	CH-O
H-7	~3.6 - 3.8	Septet	1H	CH-(CH ₃) ₂
H-2, H-6 (axial)	~2.5 - 2.7	Multiplet (dt, ddd)	2H	CH ₂ -N
H-2, H-6 (equatorial)	~3.0 - 3.2	Multiplet (dt, ddd)	2H	CH ₂ -N
H-3, H-5 (axial)	~1.4 - 1.6	Multiplet	2H	CH ₂ -CH-O
H-3, H-5 (equatorial)	~1.8 - 2.0	Multiplet	2H	CH ₂ -CH-O
N-H	~1.5 - 2.5	Broad Singlet	1H	NH
H-8	~1.15	Doublet	6H	C-(CH ₃) ₂
¹³ C NMR	Predicted Shift (ppm)	Assignment		
C-4	~72 - 75	CH-O		
C-7	~68 - 71	CH-(CH ₃) ₂		
C-2, C-6	~44 - 46	CH ₂ -N		
C-3, C-5	~32 - 35	CH ₂ -CH-O		
C-8	~22 - 24	C-(CH ₃) ₂		

- ¹H NMR Rationale: The proton on the ether-linked carbon (H-4) will be deshielded to ~3.5 ppm. The septet for the isopropyl methine (H-7) and the characteristic doublet for the six equivalent methyl protons (H-8) will be key identifiers. The piperidine ring protons will show complex splitting patterns due to axial/equatorial differentiation.
- ¹³C NMR Rationale: The carbon attached to the oxygen (C-4) will be the most downfield of the sp³ carbons, appearing around 73 ppm. The isopropyl methine carbon (C-7) will be slightly upfield of that, with the remaining piperidine and methyl carbons appearing at higher fields.

Infrared (IR) Spectroscopy

- N-H Stretch: A moderate, somewhat broad peak will appear around $3300\text{-}3350\text{ cm}^{-1}$, characteristic of a secondary amine.
- C-H Stretch: Strong, sharp peaks will be present just below 3000 cm^{-1} (aliphatic C-H) between $2850\text{-}2980\text{ cm}^{-1}$.
- C-O Stretch: A strong, characteristic C-O ether stretch should be visible in the $1070\text{-}1150\text{ cm}^{-1}$ region. This is a key diagnostic peak distinguishing it from its 4-hydroxy precursor, which would show a broad O-H stretch around 3300 cm^{-1} .

Mass Spectrometry (MS)

- Molecular Ion (M^+): The electron ionization (EI) mass spectrum should show a molecular ion peak at $m/z = 143$.
- Key Fragmentation: A primary fragmentation pathway would be the alpha-cleavage adjacent to the nitrogen atom, resulting in a loss of an ethyl radical (CH_2CH_2) leading to a prominent peak at $m/z = 114$. Another likely fragmentation is the loss of the isopropyl group ($\bullet\text{CH}(\text{CH}_3)_2$) leading to a peak at $m/z = 100$, or loss of isopropene via McLafferty-type rearrangement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. PubChemLite - 4-(propan-2-yloxy)piperidine (C₈H₁₇NO) [pubchemlite.lcsb.uni.lu]
- 4. acdlabs.com [acdlabs.com]

- To cite this document: BenchChem. [Introduction: The Strategic Value of a Privileged Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1603501#4-isopropoxypiperidine-cas-number-and-identifiers\]](https://www.benchchem.com/product/b1603501#4-isopropoxypiperidine-cas-number-and-identifiers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com